molecular formula C15H19N3O5S B2775696 methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1239222-68-4

methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No. B2775696
CAS RN: 1239222-68-4
M. Wt: 353.39
InChI Key: FOBHROKKEWARRI-UHFFFAOYSA-N
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Description

  • Uses : It is employed for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

  • Silver-Mediated [3 + 2] Cycloaddition : N-isocyanoiminotriphenylphosphorane reacts with terminal alkynes to provide pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance .
  • One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions. In situ oxidation using bromine leads to various pyrazoles .
  • Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-unsaturated hydrazones undergo cyclization to yield a range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by C=C bond cleavage .
  • Iron-Catalyzed Route : Diarylhydrazones react with vicinal diols to produce 1,3- and 1,3,5-substituted pyrazoles. This method allows for a broad range of substrates .


Chemical Reactions Analysis

The compound can participate in various reactions, including cycloadditions, oxidative cyclizations, and dehydrogenative coupling reactions .

properties

IUPAC Name

methyl 5-ethyl-3-[(2-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-4-11-13(15(19)23-3)14(18-17-11)24(20,21)16-9-10-7-5-6-8-12(10)22-2/h5-8,16H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBHROKKEWARRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=CC=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-ethyl-5-(N-(2-methoxybenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

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